molecular formula C11H13NO2 B7973652 N-Cyclopropyl-3-hydroxy-2-methylbenzamide

N-Cyclopropyl-3-hydroxy-2-methylbenzamide

Cat. No.: B7973652
M. Wt: 191.23 g/mol
InChI Key: HMXPZLIKANYXOI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-hydroxy-2-methylbenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. This benzamide derivative features a cyclopropylamine group and a hydroxy substituent on the aromatic ring, a structural motif found in various biologically active molecules. Similar N-cyclopropyl benzamide structures are frequently investigated as key intermediates or core scaffolds in medicinal chemistry . For instance, compounds with the this compound structure are utilized in synthetic pathways to develop more complex molecules, such as those targeting protein kinases . The presence of the cyclopropyl group can influence the compound's conformation and metabolic stability, while the hydroxy group offers a site for further chemical modification, such as etherification or conjugation. Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships (SAR). It serves as a versatile building block in synthesizing specialized compounds for high-throughput screening and biochemical assay development . The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of its application in your research. Handle this product with care, referring to the material safety data sheet (MSDS) for proper handling procedures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-3-hydroxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9(3-2-4-10(7)13)11(14)12-8-5-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPZLIKANYXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Starting Materials and Their Roles

ComponentRolePurity Requirements
3-Hydroxy-2-methylbenzoic acidAromatic core precursor≥98% (HPLC)
CyclopropylamineCyclopropyl group donor≥99% (GC)
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling agent≥95% (titration)
DMAP (4-Dimethylaminopyridine)Catalytic base≥97% (NMR)

The choice of coupling agents is critical. EDCI activates the carboxylic acid group of 3-hydroxy-2-methylbenzoic acid, facilitating nucleophilic attack by cyclopropylamine. DMAP enhances reaction efficiency by neutralizing HCl byproducts.

Synthetic Routes and Reaction Mechanisms

Amide Bond Formation via Carbodiimide Coupling

The primary synthetic route involves a two-step process:

Step 1: Activation of the Carboxylic Acid
3-Hydroxy-2-methylbenzoic acid reacts with EDCI in anhydrous dichloromethane (DCM) at 0–5°C to form an O-acylisourea intermediate. This intermediate is highly electrophilic, making it susceptible to nucleophilic attack by cyclopropylamine.

Step 2: Nucleophilic Substitution
Cyclopropylamine is added dropwise to the reaction mixture, which is then warmed to 25°C. The amine attacks the activated carbonyl carbon, displacing the EDCI-derived urea and forming the amide bond.

Table 2: Reaction Conditions for Amide Bond Formation

ParameterOptimal RangeImpact on Yield
Temperature0°C (activation), 25°C (coupling)Higher temperatures risk epimerization
Molar Ratio (Acid:Amine)1:1.2Excess amine drives reaction completion
SolventAnhydrous DCMMinimizes side reactions

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic acids and amines while stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce reaction rates by 40–60%.

Catalytic Base and Stoichiometry

DMAP (10 mol%) is superior to alternatives like triethylamine, increasing yields from 65% to 89% by mitigating acid scavenging. Excess EDCI (1.5 equiv.) ensures complete activation of the carboxylic acid.

Table 3: Comparative Analysis of Catalytic Bases

BaseYield (%)Side Product Formation
DMAP89<5%
Triethylamine6515–20%
Pyridine5825%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reagent mixing. Key parameters include:

  • Residence Time : 30–45 minutes for complete conversion.

  • Pressure : 1–2 bar to prevent solvent evaporation.

  • Workup : Automated liquid-liquid extraction removes urea byproducts.

Table 4: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g10–100 kg
Yield85–89%78–82%
Purity95–97% (HPLC)93–95% (HPLC)

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). This removes unreacted starting materials and EDCI-derived urea.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.8–7.5 ppm (aromatic protons)

    • δ 0.5–1.2 ppm (cyclopropyl CH₂)

    • δ 2.3 ppm (methyl group)

  • IR (KBr):

    • 3200–3500 cm⁻¹ (O-H stretch)

    • 1650–1700 cm⁻¹ (amide C=O)

Table 5: Analytical Benchmarks for Final Product

TestAcceptance CriteriaMethod
Purity≥95%Reverse-phase HPLC
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-MS

Challenges and Mitigation Strategies

  • Epimerization : Minimized by maintaining temperatures below 25°C during coupling.

  • Byproduct Formation : Excess cyclopropylamine (1.2 equiv.) reduces urea accumulation.

  • Scale-Up Yield Drop : Attributed to inefficient mixing; resolved using high-shear mixers .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-methylbenzamide.

    Reduction: Formation of N-cyclopropyl-3-hydroxy-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-3-hydroxy-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between N-Cyclopropyl-3-hydroxy-2-methylbenzamide and two structurally related benzamides:

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(3-aminopropyl)-2-ethoxybenzamide
Molecular Formula C₁₂H₁₃NO₂ (inferred) C₁₂H₁₇NO₂ C₁₂H₁₈N₂O₂
Amide Substituent Cyclopropyl 2-Hydroxy-1,1-dimethylethyl 3-Aminopropyl
Benzene Substituents 3-Hydroxy, 2-methyl 3-Methyl 2-Ethoxy
Key Functional Groups Cyclopropyl, hydroxyl, methyl N,O-bidentate directing group Ethoxy, aminopropyl
Potential Applications Medicinal chemistry, catalysis (inferred) Metal-catalyzed C–H bond functionalization Not specified (likely solubilization agent)

Key Insights:

The aminopropyl group in N-(3-aminopropyl)-2-ethoxybenzamide introduces basicity and hydrophilicity, contrasting with the hydrophobic cyclopropyl group .

Benzene Ring Substituents :

  • The 3-hydroxy and 2-methyl groups in the target compound create a polar, sterically hindered environment, whereas the 3-methyl group in and 2-ethoxy group in prioritize electronic modulation and solubility, respectively.

Functional Group Synergy :

  • The N,O-bidentate directing group in enables precise control in catalytic reactions, while the target compound’s hydroxyl group may facilitate hydrogen bonding in biological systems.

Catalytic Potential

While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is explicitly used in metal-catalyzed C–H functionalization due to its directing group , the target compound’s cyclopropyl and hydroxyl groups could stabilize transition states in asymmetric catalysis or serve as a ligand in organometallic complexes.

Pharmacological Relevance

The cyclopropyl moiety is a common feature in drugs (e.g., antiretroviral agents) due to its metabolic stability. The target compound’s hydroxyl and methyl groups may position it as a kinase inhibitor or protease modulator, though experimental validation is needed.

Solubility and Reactivity

Compared to N-(3-aminopropyl)-2-ethoxybenzamide, which has a hydrophilic aminopropyl chain , the target compound’s lipophilic cyclopropyl group may reduce aqueous solubility but improve membrane permeability.

Biological Activity

N-Cyclopropyl-3-hydroxy-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a hydroxyl group, and an amide functional group. These structural components contribute to its unique chemical reactivity and biological properties.

Component Description
Cyclopropyl GroupEnhances binding affinity and specificity
Hydroxyl GroupFacilitates hydrogen bonding with biological targets
Amide GroupInfluences solubility and stability

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The compound's hydroxyl and amide groups are crucial for forming hydrogen bonds, which can modulate the activity of various biological molecules. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit antimicrobial properties by disrupting microbial cell functions.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, which could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound contributes significantly to its biological activity. Comparative studies with similar compounds highlight the importance of the cyclopropyl and hydroxyl groups:

Compound Key Differences Biological Activity
N-MethylbenzamideLacks cyclopropyl and hydroxyl groupsReduced versatility
N-CyclopropylbenzamideLacks hydroxyl groupDecreased hydrogen bonding potential
3-Hydroxy-2-methylbenzamideLacks cyclopropyl groupAltered binding properties

This table illustrates how modifications to the chemical structure can influence the compound's efficacy and selectivity.

Case Studies

  • In Vitro Efficacy Against Bacterial Strains : A study conducted on various pathogenic bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of control compounds, indicating potent antibacterial activity.
  • Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Toxicity Profiling : Understanding any potential adverse effects associated with prolonged use.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

These studies will be essential for advancing this compound towards clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-3-hydroxy-2-methylbenzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Step 1 : Start with 3-hydroxy-2-methylbenzoic acid as the core. React with cyclopropylamine via amide coupling using carbodiimide-based reagents (e.g., EDCI) in dichloromethane (DCM) under nitrogen .
  • Step 2 : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR (400 MHz) to identify aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). IR confirms the hydroxyl (3200–3500 cm1^{-1}) and amide (1650–1700 cm1^{-1}) groups .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and retention time consistency .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Prepare compound solutions in DMSO (≤1% v/v) and test at 1–100 µg/mL .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate IC50_{50} values via dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst load). Reproduce methods from conflicting studies and analyze intermediates via LC-MS to identify degradation pathways .
  • Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity .

Q. How can crystallographic data inform structural modifications to enhance target binding?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases). Analyze hydrogen bonding (amide/hydroxyl groups) and steric clashes using software like PHENIX .
  • SAR Optimization : Modify the cyclopropyl group to bulkier substituents (e.g., cyclohexyl) or introduce electron-withdrawing groups on the benzamide ring to improve binding affinity .

Q. What advanced analytical methods validate stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts using HR-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 1–6 hours). Quench with acetonitrile, centrifuge, and quantify intact compound using LC-MS/MS .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use ADMET Predictor or Schrödinger to identify cytochrome P450 oxidation sites (e.g., hydroxylation of the methyl group) .
  • Toxicity Profiling : Screen for Ames test positivity (mutagenicity) and hERG channel inhibition using Derek Nexus or Toxtree .

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